(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu
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Overview
Description
(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the following steps:
Preparation of the Ferrocenyl Intermediate: The ferrocenyl intermediate can be synthesized by reacting ferrocene with a suitable electrophile, such as an acyl chloride or a halide, under Friedel-Crafts acylation or alkylation conditions.
Introduction of the Phosphine Groups: The dicyclohexylphosphino and bis(trifluoromethyl)phenylphosphine groups can be introduced through nucleophilic substitution reactions using appropriate phosphine reagents.
Chiral Resolution: The chiral resolution of the compound can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, halides.
Major Products
Oxidation Products: Oxidized phosphine derivatives.
Reduction Products: Reduced phosphine derivatives.
Substitution Products: Substituted phosphine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation.
Coordination Chemistry: Forms stable complexes with transition metals, influencing their reactivity and selectivity.
Biology and Medicine
Drug Development:
Biochemical Research: Used in studies involving metal-ligand interactions and enzyme mimetics.
Industry
Material Science: Applications in the development of advanced materials, such as polymers and nanomaterials.
Chemical Manufacturing: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, influencing the reactivity and selectivity of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphine ligand with similar coordination properties.
Bis(diphenylphosphino)ferrocene: Another ferrocenyl-based ligand with similar applications in catalysis.
Dicyclohexylphosphine: A simpler phosphine ligand with similar steric and electronic properties.
Uniqueness
(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is unique due to its chiral nature and the presence of both ferrocenyl and trifluoromethyl groups. These features provide enhanced stability, reactivity, and selectivity in catalytic applications compared to other similar compounds.
Properties
Molecular Formula |
C46H44F12FeP2 |
---|---|
Molecular Weight |
942.6 g/mol |
InChI |
InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H;/t25-;;/m0../s1 |
InChI Key |
XSNPQORPLUHYID-WLOLSGMKSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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